3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
Description
Significance of Azetidine (B1206935) Core Structures in Organic Synthesis and Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net Its inherent ring strain, which is greater than that of a pyrrolidine (B122466) but less than that of an aziridine (B145994), imparts a unique reactivity profile that can be harnessed for various chemical transformations. rsc.org Azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antihypertensive, and anticancer properties. lifechemicals.comnih.gov This has led to the incorporation of the azetidine motif into several approved drugs. chemrxiv.org
In organic synthesis, the azetidine core serves as a versatile building block for the construction of more complex nitrogen-containing molecules. researchgate.net The development of efficient synthetic methods to access functionalized azetidines is an active area of research. magtech.com.cnnih.gov These methods often involve intramolecular cyclization reactions of appropriately substituted precursors. nih.gov
Overview of Benzyl-Substituted Azetidines as Architecturally Complex Scaffolds
The introduction of a benzyl (B1604629) group onto the azetidine ring significantly increases the architectural complexity and three-dimensionality of the molecule. This substitution provides a lipophilic domain that can engage in hydrophobic interactions with biological targets. Furthermore, the aromatic ring of the benzyl group can be readily functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties. The development of synthetic routes to α-benzyl azetidines has been an area of focus, with methods such as the reaction of benzylboronic acid pinacol (B44631) ester derivatives with 3-iodoazetidine (B8093280) being reported. researchgate.net
Rationale for Investigating 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol as a Model Compound
The specific compound, this compound, presents several features that make it a compelling subject for investigation. The azetidin-3-ol (B1332694) core provides a hydroxyl group that can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. The benzyl substituent is further decorated with a fluorine atom and a methoxy (B1213986) group.
Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The methoxy group can also influence the compound's pharmacokinetic properties and provides an additional point for potential hydrogen bonding. The combination of these functionalities on a rigid azetidine scaffold creates a molecule with a well-defined three-dimensional shape and a specific distribution of electronic properties, making it an ideal candidate for probing interactions with protein binding sites.
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive overview of the chemical significance of this compound. This will be achieved by first establishing the importance of the broader class of substituted azetidinols in chemical research. The discussion will then narrow to the specific attributes of benzyl-substituted azetidines and culminate in a detailed rationale for the scientific interest in this compound as a model compound. The synthesis and potential applications of this molecule are key areas of focus within this research framework.
Interactive Data Tables
Below are interactive data tables summarizing the key properties of the functional groups present in this compound.
| Functional Group | Property | Description |
|---|---|---|
| Azetidin-3-ol | Significance | Provides a rigid scaffold and a hydroxyl group for hydrogen bonding. |
| Azetidin-3-ol | Potential Interactions | Hydrogen bond donor and acceptor. |
| 3-Fluoro-4-methoxybenzyl | Significance | Introduces lipophilicity, metabolic stability, and specific electronic properties. |
| Fluorine | Potential Interactions | Can modulate pKa, improve metabolic stability, and enhance binding affinity. |
| Methoxy Group | Potential Interactions | Can act as a hydrogen bond acceptor and influence pharmacokinetics. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
CGKPSHFCIOJQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CNC2)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Fluoro 4 Methoxybenzyl Azetidin 3 Ol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the C-C bond linking the benzyl (B1604629) group to the azetidine (B1206935) ring and the C-N bonds forming the heterocyclic core.
Disconnection of the C3-Benzyl Bond: The most straightforward disconnection is the C-C bond at the C3 position. This leads to an azetidin-3-one (B1332698) synthon (or its protected equivalent) and a 3-fluoro-4-methoxybenzyl organometallic reagent, such as a Grignard or organolithium species. This approach is advantageous as it allows for the late-stage introduction of the complex benzyl group onto a pre-formed azetidine core.
Disconnection of the Azetidine Ring (C-N Bonds): A second approach involves breaking one or both C-N bonds of the azetidine ring. This strategy leads to an acyclic precursor, typically a 1,2,3-trisubstituted propane (B168953) derivative. A common precursor is a protected 3-amino-1,2-propanediol (B146019) derivative, where the amino group is substituted with the 3-fluoro-4-methoxybenzyl group. Intramolecular cyclization of this precursor, often via activation of the two hydroxyl groups, would then form the azetidine ring.
These two primary retrosynthetic pathways dictate the forward synthetic strategies, which either build the ring first and then add the C3 substituent or construct an acyclic precursor containing all necessary components before cyclization.
Approaches to Azetidin-3-ol (B1332694) Core Synthesis
The construction of the azetidin-3-ol core is a central challenge due to the inherent ring strain of the four-membered system. Several methodologies have been developed to address this, ranging from classical cyclization reactions to modern photochemical and rearrangement strategies.
One of the most fundamental methods for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or a related precursor. organic-chemistry.org For the synthesis of azetidin-3-ols, this typically involves a 3-amino-1,2-propanediol derivative. The nitrogen atom acts as a nucleophile, displacing two leaving groups at the C1 and C2 positions of the propane backbone.
The process often proceeds as follows:
Synthesis of a 3-(substituted-amino)propane-1,2-diol.
Conversion of the two hydroxyl groups into good leaving groups, such as tosylates or mesylates.
Base-mediated intramolecular double displacement to form the azetidine ring.
A notable example is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to azetidines. nih.gov This method highlights the use of epoxides as precursors, where the epoxide serves as a latent 1,2-diol with one position activated for nucleophilic attack by the tethered amine. nih.gov
| Precursor Type | Reaction | Key Reagents | Outcome |
| 3-Amino-1,2-propanediol | Intramolecular SN2 Cyclization | TsCl, Base | N-substituted azetidin-3-ol |
| cis-3,4-Epoxy amine | Intramolecular Aminolysis | La(OTf)₃ | Substituted azetidin-3-ol |
Azetidin-2-ones, commonly known as β-lactams, are readily accessible through various synthetic methods, including the Staudinger synthesis. mdpi.comrsc.org These compounds can serve as valuable precursors to azetidines. The reduction of the lactam carbonyl group provides a direct route to the azetidine core.
Reagents such as diborane (B8814927) (B₂H₆) and alane (AlH₃) have been successfully used to reduce N-substituted azetidin-2-ones to the corresponding azetidines in good yields, while retaining the stereochemistry of ring substituents. publish.csiro.au Reductions with lithium aluminium hydride, however, often lead to ring-cleaved 3-aminopropanol derivatives. publish.csiro.au To obtain a 3-hydroxyazetidine from this route, one would typically start with a 3-hydroxy- or 3-alkoxy-azetidin-2-one. The synthesis of these substituted β-lactams can be achieved through methods like the [2+2] cycloaddition of alkoxyketenes with imines. nih.gov
| Reducing Agent | Substrate | Product | Typical Yield |
| Diborane (B₂H₆) | N-Substituted Azetidin-2-one | N-Substituted Azetidine | Good |
| Alane (AlH₃) | N-Substituted Azetidin-2-one | N-Substituted Azetidine | Good |
Photochemical reactions offer unique pathways to construct strained ring systems by utilizing the energy of light to overcome thermodynamic barriers.
Norrish-Yang Cyclization: This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, followed by cyclization of the resulting 1,4-biradical. durham.ac.ukresearchgate.net For the synthesis of 3-hydroxyazetidines, an α-amino ketone precursor is irradiated, leading to the formation of the azetidin-3-ol ring in a single step. durham.ac.ukresearchgate.networktribe.com This method has been successfully implemented in flow chemistry, allowing for multi-gram scale synthesis with high reproducibility. durham.ac.ukworktribe.com
Aza Paternò-Büchi Reaction: This is the aza-analogue of the Paternò-Büchi reaction, involving a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.net The reaction can be performed intermolecularly or intramolecularly. nih.govnih.gov The use of visible-light photocatalysis has modernized this approach, surmounting previous limitations and providing a mild route to functionalized azetidines. researchgate.netchemrxiv.org Enantioselective variants have been developed using chiral sensitizers that operate via triplet energy transfer. nih.gov
| Photochemical Method | Precursors | Key Features |
| Norrish-Yang Cyclization | α-Amino Ketone | Forms 3-hydroxyazetidine directly; amenable to flow synthesis. durham.ac.ukworktribe.comresearchgate.net |
| Aza Paternò-Büchi Reaction | Imine + Alkene | [2+2] cycloaddition; can be mediated by visible light; enantioselective versions exist. nih.govnih.govresearchgate.net |
Ring expansion strategies provide another powerful tool for azetidine synthesis, often starting from more readily available three-membered aziridine (B145994) rings. These methods typically involve the insertion of a single carbon atom into the aziridine ring.
One prominent strategy is the reaction of an aziridine with a carbene or carbene precursor. For instance, a rhodium-catalyzed reaction of methylene (B1212753) aziridines with a diazo compound can trigger a [3+1] ring expansion to yield highly substituted methylene azetidines. scispace.com A biocatalytic approach using engineered "carbene transferase" enzymes has enabled the enantioselective one-carbon ring expansion of aziridines to azetidines via a worktribe.comresearchgate.net-Stevens rearrangement, achieving excellent stereocontrol. nih.gov Other methods involve the rearrangement of 2-(halomethyl)aziridines, which can isomerize to 3-haloazetidines. rsc.org
The synthesis of enantiomerically pure 3-substituted azetidin-3-ols is of significant interest for medicinal chemistry. Stereocontrol can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
From Chiral Precursors: Chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones through gold-catalyzed oxidative cyclization. nih.govscilit.com Subsequent reduction or addition of an organometallic reagent to the ketone provides access to chiral 3-hydroxyazetidines.
Asymmetric Catalysis: Copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines, demonstrating excellent control of stereochemistry. acs.org While not a direct route to the target molecule, it showcases the potential of catalytic methods to control stereocenters on the azetidine ring. acs.org Similarly, organocatalytic [2+2] annulation reactions have been used for the diastereoselective synthesis of azetidin-2-ols. rsc.org
These stereoselective methods are crucial for accessing specific isomers of complex molecules like this compound.
Introduction of the 3-Fluoro-4-methoxybenzyl Moiety
The core challenge in synthesizing this compound lies in the stereoselective and efficient formation of the carbon-carbon bond at the C-3 position of the azetidine ring. This quaternary center, bearing both a hydroxyl group and the benzyl substituent, can be constructed through several primary approaches. These include the nucleophilic addition of a benzyl organometallic reagent to an azetidin-3-one precursor, transition-metal-catalyzed cross-coupling reactions, and advanced functionalization techniques that leverage modern synthetic methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the azetidine nitrogen protecting group.
A direct and convergent approach to installing the 3-fluoro-4-methoxybenzyl group is through the alkylation of an N-protected azetidin-3-one. This method involves the nucleophilic addition of a benzylmetallic reagent to the ketone carbonyl, followed by an aqueous workup to yield the tertiary alcohol.
Grignard and Organolithium Addition: The most common embodiment of this strategy involves the use of Grignard or organolithium reagents. masterorganicchemistry.com The required (3-fluoro-4-methoxyphenyl)methylmagnesium halide or (3-fluoro-4-methoxyphenyl)methyllithium can be prepared from the corresponding 3-fluoro-4-methoxybenzyl halide. The subsequent addition to a suitably N-protected azetidin-3-one, such as N-Boc- or N-Cbz-azetidin-3-one, proceeds to form the desired tertiary alkoxide, which is then protonated to give the final product. The choice of the nitrogen protecting group is crucial to prevent side reactions and ensure stability during the reaction and purification steps. Studies on related systems have shown that organolithium additions can proceed with high yield and stereoselectivity. nih.gov
Reformatsky Reaction: A milder alternative to Grignard or organolithium reagents is the Reformatsky reaction, which employs an organozinc reagent. byjus.comwikipedia.orglibretexts.orgnrochemistry.com The organozinc halide is generated in situ from an α-haloester and zinc dust; however, a variation applicable here would involve the reaction of 3-fluoro-4-methoxybenzyl bromide or iodide with activated zinc. wikipedia.org These organozinc reagents are generally less reactive than their magnesium or lithium counterparts, which can improve functional group tolerance and reduce side reactions. libretexts.org The reaction with N-protected azetidin-3-one would similarly yield the target this compound.
Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the key C-C bond. These methods typically involve the coupling of a C-3 functionalized azetidine with a benzylmetallic or boronic acid derivative.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govrsc.orgorganic-chemistry.orgresearchgate.net In this context, a plausible route would involve the coupling of a pre-formed 3-halo-azetidin-3-ol derivative (e.g., 3-iodo-N-Boc-azetidin-3-ol) with (3-fluoro-4-methoxybenzyl)zinc chloride. The organozinc reagent can be prepared from the corresponding benzyl Grignard reagent by transmetalation with zinc chloride. This method is known for its high functional group tolerance and efficiency in constructing sp³-sp³ carbon bonds.
Iron- and Cobalt-Catalyzed Coupling: More recently, cost-effective and less toxic iron and cobalt catalysts have been developed for cross-coupling reactions. nih.govacs.org Studies have demonstrated the successful coupling of 3-iodoazetidines with various aryl Grignard reagents using iron or cobalt salts as catalysts. nih.gov Applying this methodology, the reaction of a protected 3-iodoazetidin-3-ol with (3-fluoro-4-methoxybenzyl)magnesium chloride in the presence of an iron(III) or cobalt(II) catalyst could provide a more economical route to the target compound.
Suzuki Coupling: While less common for creating quaternary sp³ centers from sp³-hybridized halides, a Suzuki-type coupling could be envisioned. This would involve the reaction of a 3-iodo- or 3-bromo-azetidin-3-ol with a (3-fluoro-4-methoxybenzyl)boronic acid or its pinacol (B44631) ester derivative. An efficient protocol for the synthesis of α-benzyl azetidines using this approach with 3-iodoazetidine (B8093280) has been developed, suggesting its potential applicability. researchgate.net
Modern synthetic chemistry offers several advanced techniques that could be adapted for the synthesis of this compound, often providing milder reaction conditions and novel pathways.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-C bond formation under mild conditions. digitellinc.comchemrxiv.orgcharnwooddiscovery.comresearchgate.net One potential strategy is a decarboxylative alkylation. This would involve a precursor such as N-Boc-3-hydroxyazetidine-3-carboxylic acid, which upon photoredox-catalyzed decarboxylation would generate a tertiary radical at C-3. This radical could then be trapped by a suitable Michael acceptor like 3-fluoro-4-methoxy-β-nitrostyrene, followed by reduction to install the benzyl moiety. digitellinc.com Another approach is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. researchgate.netresearchgate.net
C-H Activation: Direct C–H activation represents a highly atom-economical strategy for functionalizing molecules. rsc.orgnih.govacs.orgnih.gov Palladium-catalyzed C(sp³)–H arylation has been reported for azetidines, often using a directing group attached to the nitrogen atom to control regioselectivity. nih.govacs.org A hypothetical route could involve the directed C-H activation at the 3-position of N-picolinoyl-azetidin-3-ol, followed by coupling with 3-fluoro-4-methoxybenzyl bromide. This would forge the desired C-C bond directly without pre-functionalization of the azetidine ring.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of substituted azetidines, key variables include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this compound is not available, data from analogous syntheses provide a clear framework for how such an optimization process would be conducted.
For instance, in the lanthanide-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, a systematic screening of reaction conditions was performed to maximize yield and selectivity. nih.govfrontiersin.org The following table illustrates a typical optimization study for a key cyclization step, which is analogous to the challenges faced in forming the strained azetidine ring in high yield.
| Entry | Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | La(OTf)₃ (5) | DCE | 83 (Reflux) | 2.5 | 81 |
| 2 | La(OTf)₃ (5) | Benzene (B151609) | 80 (Reflux) | 2.5 | 65 |
| 3 | La(OTf)₃ (5) | MeCN | 82 (Reflux) | 2.5 | 75 (incomplete) |
| 4 | La(OTf)₃ (5) | THF | 66 (Reflux) | 2.5 | 68 (incomplete) |
| 5 | Sc(OTf)₃ (5) | DCE | 83 (Reflux) | 6 | 55 |
| 6 | TfOH (5) | DCE | 83 (Reflux) | 2.5 | Low (complex mixture) |
| 7 | None | DCE | 83 (Reflux) | 24 | 0 |
Data adapted from a study on La(OTf)₃-catalyzed azetidine synthesis. nih.govfrontiersin.org DCE = 1,2-dichloroethane.
This example demonstrates that a Lewis acid like La(OTf)₃ is crucial for the reaction. The choice of solvent significantly impacts the yield, with a non-coordinating, high-boiling solvent like DCE proving optimal. Brønsted acids led to decomposition, and in the absence of a catalyst, no reaction occurred. nih.govfrontiersin.org Similar systematic optimization of base, solvent, temperature, and catalyst loading would be essential for maximizing the yield of this compound via alkylation or coupling strategies.
Green Chemistry Principles in Synthesis Design
Incorporating green chemistry principles into the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. rasayanjournal.co.innumberanalytics.comfrontiersin.orgresearchgate.net Several aspects of the synthetic strategies discussed can be viewed through a green chemistry lens.
Catalysis: The use of transition-metal-catalyzed coupling reactions (e.g., Negishi, Suzuki) aligns with the principle of catalysis. These methods use sub-stoichiometric amounts of catalysts, reducing waste compared to reactions requiring stoichiometric reagents. Employing earth-abundant and less toxic metals like iron is a further improvement. nih.gov
Atom Economy: Advanced methods like C-H activation offer high atom economy by avoiding the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of byproducts. rsc.org
Safer Solvents and Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. numberanalytics.com Research into performing heterocyclic syntheses in greener solvents like water, ionic liquids, or deep eutectic solvents is ongoing. frontiersin.org Furthermore, alternative energy sources such as microwave irradiation or mechanochemical methods (ball milling) can significantly reduce reaction times and energy consumption, often allowing for solvent-free reactions. rasayanjournal.co.intandfonline.com
Waste Reduction: Designing synthetic routes that are convergent and have fewer steps inherently reduces waste. The direct alkylation of azetidin-3-one is a more convergent approach than a multi-step sequence involving pre-functionalization and subsequent coupling.
By consciously selecting catalytic methods, minimizing the use of protecting groups, choosing environmentally benign solvents, and optimizing for energy efficiency, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 3 3 Fluoro 4 Methoxybenzyl Azetidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol in solution. Through a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region is expected to show three distinct signals corresponding to the protons on the 3-fluoro-4-methoxybenzyl ring. The proton at C2' (ortho to fluorine) would likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton at C6'. The proton at C5' (ortho to the methoxy (B1213986) group) would appear as a doublet, and the C6' proton as a doublet of doublets.
The azetidine (B1206935) ring protons at the C2 and C4 positions are diastereotopic and are expected to appear as two distinct multiplets. The benzylic protons (Cα) would resonate as a singlet, as there are no adjacent protons. The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Their presence can be confirmed by D₂O exchange, which would cause their signals to disappear.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-5', H-6' | 6.8 - 7.2 | m | - |
| OCH₃ | ~3.85 | s | - |
| Azetidine H-2, H-4 | 3.5 - 4.0 | m | - |
| Benzyl (B1604629) CH₂ | ~3.0 | s | - |
| OH | Variable (e.g., 2.5-4.0) | br s | - |
| NH | Variable (e.g., 1.5-3.0) | br s | - |
m = multiplet, s = singlet, br s = broad singlet
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for all 11 carbon atoms. The carbon attached to the fluorine (C3') will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is a key diagnostic feature. The carbon bearing the methoxy group (C4') will also be significantly influenced by the fluorine, exhibiting a smaller two-bond coupling.
The quaternary carbon of the azetidine ring (C3), bonded to the hydroxyl group and the benzyl group, is expected to resonate around 60-70 ppm. The two methylene (B1212753) carbons of the azetidine ring (C2 and C4) will appear further upfield. The benzylic carbon (Cα) and the methoxy carbon will also have characteristic chemical shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C1'-C6') | 115 - 160 |
| C3 (Azetidine Quaternary) | 60 - 70 |
| OCH₃ | ~56 |
| C2, C4 (Azetidine CH₂) | 50 - 60 |
| Benzyl CH₂ | 40 - 45 |
¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom. For this compound, a single resonance is expected. wikipedia.orgnih.gov The chemical shift of the fluorine atom on the aromatic ring is influenced by the ortho-methoxy group and the para-benzylazetidinol substituent. alfa-chemistry.com The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This technique is exceptionally useful for confirming the presence and position of the fluorine substituent. nih.gov The typical chemical shift range for aromatic fluorine compounds is between -100 and -170 ppm. alfa-chemistry.com
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | -120 to -140 | m |
Referenced to CFCl₃ at 0 ppm.
2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily confirming the connectivity within the aromatic spin system (H-5' with H-6').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the azetidine methylenes, the benzyl methylene, the methoxy group, and the aromatic protons to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from the benzylic CH₂ protons to the aromatic C1', C2', and C6', as well as to the quaternary C3 of the azetidine ring. This is instrumental in connecting the benzyl and azetidine moieties. Correlations from the azetidine CH₂ protons to the quaternary C3 would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. NOESY can provide information about the conformation of the molecule, for instance, by showing correlations between the benzylic protons and the protons on the azetidine ring. ipb.pt
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₁₁H₁₄FNO₂), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
The fragmentation pattern in the mass spectrum provides structural information. Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. A primary and highly probable fragmentation pathway is the cleavage of the bond between the azetidine ring and the benzyl group (alpha-cleavage to the nitrogen and benzylic cleavage). libretexts.org This would result in the formation of a stable 3-fluoro-4-methoxybenzyl cation or a related tropylium (B1234903) ion, which would likely be the base peak in the spectrum. nih.govcore.ac.uk Other fragments could arise from the loss of a hydroxyl group or fragmentation of the azetidine ring itself.
Predicted MS Fragmentation Data
| m/z | Proposed Fragment Identity |
| 211 | [M]⁺ (Molecular Ion) |
| 141 | [C₈H₈FO]⁺ (3-Fluoro-4-methoxybenzyl cation) |
| 71 | [C₄H₇N]⁺ (Fragment from azetidine ring cleavage) |
| 57 | [C₃H₅N]⁺ (Fragment from azetidine ring cleavage) |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group.
N-H Stretch: A moderate absorption band for the secondary amine in the azetidine ring should appear around 3300-3500 cm⁻¹. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine and benzyl methylenes) appear just below 3000 cm⁻¹. libretexts.org
C=C Stretch: Aromatic ring C=C stretching vibrations will produce one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether (Ar-O-CH₃) C-O stretch is expected around 1250 cm⁻¹.
C-F Stretch: A strong absorption due to the C-F bond stretch on the aromatic ring is anticipated in the 1000-1300 cm⁻¹ range.
C-N Stretch: The C-N stretching of the azetidine ring will likely show a band in the 1100-1250 cm⁻¹ region.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3600 (broad) | O-H Stretch (Alcohol) |
| 3300 - 3500 (moderate) | N-H Stretch (Amine) |
| 3000 - 3100 (sharp) | Aromatic C-H Stretch |
| 2850 - 2960 (sharp) | Aliphatic C-H Stretch |
| 1500 - 1600 (moderate) | Aromatic C=C Stretch |
| 1200 - 1280 (strong) | Aryl C-O Stretch (Ether) |
| 1100 - 1300 (strong) | C-F Stretch |
| 1100 - 1250 (moderate) | C-N Stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation (If applicable)
X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, and for chiral compounds, it can be used to determine the absolute stereochemistry.
While specific crystallographic data for this compound are not publicly available in the searched literature, the application of this technique to analogous azetidine-containing structures demonstrates its potential utility. For instance, the absolute stereochemistry of various substituted azetidin-3-ols has been successfully determined using single-crystal X-ray diffraction analysis. researchgate.net This approach would be invaluable in unequivocally assigning the (R) or (S) configuration at the chiral center of this compound.
The process would involve growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
Potential Insights from X-ray Crystallography:
| Structural Feature | Potential Information Gained for this compound |
| Absolute Stereochemistry | Unambiguous assignment of the configuration (R or S) at the C3 stereocenter. |
| Molecular Conformation | Precise determination of the puckering of the azetidine ring and the torsion angles of the benzyl substituent. |
| Bond Lengths and Angles | Accurate measurement of all intramolecular distances and angles, revealing any strain or unusual geometry. |
| Intermolecular Interactions | Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice, which can influence physical properties. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compound Analysis (If applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique that can provide valuable information about the stereochemistry of a molecule in solution.
In the absence of specific experimental CD spectra for this compound, a discussion of its potential application is warranted. A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule, this difference is non-zero and results in a characteristic spectrum.
Theoretically, the two enantiomers of this compound would produce mirror-image CD spectra. This property is highly useful for:
Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess.
Assigning Absolute Configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral center can often be assigned.
Conformational Analysis: The sign and intensity of the CD signals are sensitive to the conformation of the molecule. By studying the CD spectrum under different conditions (e.g., solvent, temperature), information about the conformational equilibrium can be obtained.
The analysis of fluorinated proline derivatives, which share structural similarities with the azetidine ring system, has shown that subtle changes in stereochemistry can lead to distinct spectroscopic signatures, highlighting the sensitivity of such methods. nih.gov
Hypothetical Chiroptical Data Table:
| Spectroscopic Technique | Potential Application to this compound | Expected Outcome |
| Circular Dichroism (CD) | Determination of absolute configuration and analysis of solution-phase conformation. | Mirror-image spectra for the (R) and (S) enantiomers; specific Cotton effects related to electronic transitions of the aromatic chromophore and the azetidine ring. |
| Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. | Complementary data to CD for assigning absolute configuration. |
Chemical Reactivity and Derivatization of 3 3 Fluoro 4 Methoxybenzyl Azetidin 3 Ol
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which is a driving force for its reactivity. rsc.org This strain, estimated to be around 25.4 kcal/mol, is intermediate between that of the more reactive aziridines and the less strained pyrrolidines, allowing for a unique balance of stability and reactivity that can be harnessed in chemical synthesis. rsc.org
Ring-Opening Reactions and Mechanistic Considerations
The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions. These reactions can be initiated by various reagents and proceed through different mechanisms. For instance, the treatment of N-substituted azetidines with acid can lead to intramolecular ring-opening decomposition through nucleophilic attack by a pendant amide group. nih.gov In the case of 3-hydroxyazetidines, acid-mediated rearrangement can lead to the formation of 2-oxazolines. nih.govnih.govthieme-connect.deuni-mainz.de
Photochemically generated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov The success of this transformation is influenced by the nature of the protecting group on the azetidine nitrogen. beilstein-journals.orgnih.gov While methyl and benzyl (B1604629) groups can lead to fragmentation, a bulky benzhydryl group can facilitate the desired ring-opening. beilstein-journals.orgnih.gov
The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids such as La(OTf)₃, provides a synthetic route to azetidines. nih.gov This method highlights the utility of ring-opening of other strained rings to form the azetidine structure. The regioselectivity of such reactions is a key consideration. nih.gov
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
| Acid-mediated rearrangement | H₂SO₄, Nitrile | 2-Oxazolines | Ritter-initiated cascade. nih.govnih.govthieme-connect.deuni-mainz.de |
| Photochemical ring-opening | Light, electron-deficient ketones/boronic acids | Aminodioxolanes | Proceeds via photogenerated azetidinols. beilstein-journals.orgnih.gov |
| Lewis acid-catalyzed aminolysis | La(OTf)₃, cis-3,4-epoxy amines | Azetidines | Intramolecular regioselective aminolysis. nih.gov |
N-Substitution Reactions on the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a nucleophilic center and can readily participate in N-substitution reactions, such as alkylation and acylation. These reactions are fundamental for the derivatization of the azetidine core. The reactivity of the nitrogen can be modulated by the substituents on the ring.
N-alkylation can be achieved using various alkylating agents. For instance, the reaction of an azetidine with an appropriate alkyl halide in the presence of a base leads to the corresponding N-alkylated product. The choice of base and solvent is crucial for optimizing the reaction conditions. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid generated.
The synthesis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been accomplished via the Kinugasa reaction, demonstrating a method for constructing the azetidine ring with a specific N-substituent. chiralen.com
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The tertiary hydroxyl group at the 3-position of the azetidine ring offers another site for functionalization. This hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, to yield a variety of derivatives.
Esterification can be accomplished by reacting the 3-hydroxyazetidine with an acid chloride or anhydride (B1165640) in the presence of a base. For example, 4-methoxybenzyl esters can be synthesized from the corresponding alcohol and an activated carboxylic acid derivative. nih.gov The choice of coupling agents and reaction conditions can be tailored to the specific substrate.
Etherification , the formation of an ether linkage at the 3-position, can be achieved by reacting the hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis). For instance, a related compound, 3-((3-fluoro-4-methoxybenzyl)oxy)azetidine, has been synthesized, indicating the feasibility of forming an ether at this position. youtube.com
Reactivity of the Fluoro-methoxybenzyl Moiety
The electronic properties of the 3-fluoro-4-methoxybenzyl group influence its reactivity, particularly in aromatic substitution reactions and transformations involving the methoxy (B1213986) group.
Aromatic Substitution Reactions (e.g., Electrophilic, Nucleophilic)
The benzene (B151609) ring of the benzyl moiety can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being directed by the existing fluoro and methoxy substituents.
Electrophilic Aromatic Substitution (EAS) : The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. chemistrysteps.com The fluorine atom, while being deactivating due to its high electronegativity (inductive effect), is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. chemistrysteps.com In the case of 3-fluoro-4-methoxytoluene (a close analog), the directing effects of both substituents would reinforce substitution at the positions ortho and para to the methoxy group and meta to the fluorine. However, steric hindrance from the azetidinylmethyl substituent would likely influence the site of electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) : For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and there must be a good leaving group. nih.gov While the fluorine atom can act as a leaving group, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. nih.gov Therefore, SNAr on the 3-fluoro-4-methoxybenzyl moiety is generally not favored unless additional activating groups are present on the ring. nih.govresearchgate.net
Transformations of the Methoxy Group
The methoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization. This dealkylation is a common transformation in organic synthesis.
Cleavage of aryl methyl ethers can be achieved using various reagents. Strong acids like HBr or BBr₃ are commonly employed. universiteitleiden.nl For instance, the p-methoxybenzyl (PMB) ether can be cleaved using a catalytic amount of HCl in hexafluoro-2-propanol. The choice of reagent depends on the sensitivity of other functional groups in the molecule. The presence of the fluorine atom might influence the reactivity of the methoxy group towards cleavage, but generally, established methods for aryl ether cleavage are expected to be applicable.
| Reagent/Condition | Transformation | Product |
| BBr₃ | Demethylation | Phenol |
| HCl/Hexafluoro-2-propanol | PMB ether cleavage | Phenol |
Reactions Involving the Fluorine Atom
The fluorine atom on the aromatic ring of 3-(3-fluoro-4-methoxybenzyl)azetidin-3-ol is generally unreactive under standard conditions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is further activated by strong electron-withdrawing groups. In SNAr reactions, a potent nucleophile displaces the fluoride (B91410) ion. masterorganicchemistry.com The rate of this substitution is enhanced by the presence of the electron-withdrawing fluorine atom itself, which helps to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com
Common nucleophiles for such reactions include alkoxides, thiolates, and amines. For instance, treatment with sodium methoxide (B1231860) could potentially replace the fluorine atom with a methoxy group, although this would require forcing conditions due to the presence of the electron-donating methoxy group at the para-position. The success of SNAr reactions on this substrate would be highly dependent on the reaction conditions and the nature of the nucleophile. acgpubs.org
Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the Fluorine Position
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Sodium methoxide (NaOMe) | 3-(3,4-Dimethoxybenzyl)azetidin-3-ol | High temperature, polar aprotic solvent |
| Sodium thiophenoxide (NaSPh) | 3-(4-Methoxy-3-(phenylthio)benzyl)azetidin-3-ol | Moderate to high temperature, polar aprotic solvent |
Reactivity at the Benzylic Position
The benzylic position—the carbon atom connecting the azetidine ring to the aromatic ring—is a site of enhanced reactivity due to its ability to stabilize radical, cationic, and anionic intermediates through resonance with the aromatic ring. chemistrysteps.comyoutube.com
Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a bromine atom at the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical. chemistrysteps.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position. However, given the presence of the azetidine ring and the tertiary alcohol, such harsh conditions could lead to undesired side reactions or degradation of the molecule. Milder, more selective oxidation methods would be necessary to functionalize this position without affecting other parts of the molecule.
Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the benzylic position. The choice of base is critical to avoid competing reactions involving the hydroxyl group or the azetidine ring.
Table 2: Potential Reactions at the Benzylic Position
| Reagent(s) | Reaction Type | Potential Product |
|---|---|---|
| N-Bromosuccinimide (NBS), AIBN | Radical Halogenation | 3-(Bromo(3-fluoro-4-methoxyphenyl)methyl)azetidin-3-ol |
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can exhibit both regioselectivity and stereoselectivity, particularly in reactions involving the azetidine ring.
Regioselectivity: In ring-opening reactions of the azetidine, the point of cleavage can be influenced by the substituents and the reaction conditions. Acid-catalyzed ring-opening reactions often proceed via a carbocationic intermediate, and the nucleophile will typically attack the more substituted carbon atom that can better stabilize the positive charge. researchgate.net In the case of this molecule, activation of the azetidine nitrogen could lead to cleavage of the C-N bonds.
Stereoselectivity: The tertiary alcohol at the 3-position introduces a stereocenter. Reactions at the azetidine ring or the benzylic position could be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes. For example, α-lithiation of N-protected 3-hydroxyazetidines followed by trapping with an electrophile has been shown to proceed with good diastereoselectivity, often favoring the trans product. nih.govacs.org The stereochemical outcome is dependent on the nature of the electrophile. nih.gov Derivatization of the hydroxyl group can also proceed with retention of configuration.
Exploration of Novel Reaction Pathways and Catalytic Transformations
Recent advances in synthetic methodology offer new possibilities for the derivatization of complex molecules like this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. rsc.org This approach could potentially be used for the direct functionalization of the benzylic C-H bond under mild conditions, avoiding the use of harsh reagents. rsc.org For example, a photoredox-catalyzed reaction could enable the introduction of various functional groups at the benzylic position.
Strain-Release Functionalization: The inherent ring strain of the azetidine can be harnessed to drive reactions. Transition-metal-catalyzed strain-release functionalization could allow for the coupling of the azetidine ring with various partners, leading to the formation of more complex structures. rsc.org
Enzymatic and Bio-catalytic Transformations: Biocatalysis offers a highly selective means of modifying complex molecules. Enzymes could potentially be used for the stereoselective functionalization of the hydroxyl group or for regioselective modifications of the aromatic ring.
Table 3: Novel and Catalytic Transformation Approaches
| Methodology | Potential Application | Expected Outcome |
|---|---|---|
| Photoredox Catalysis | Benzylic C-H Arylation | Formation of a C-C bond at the benzylic position with an aryl group |
| Strain-Release Coupling | Cross-coupling with boronic acids | Ring-opening and formation of a functionalized amine |
Conceptual Applications in Medicinal Chemistry Scaffold Design
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol as a Privileged Azetidine (B1206935) Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the observation that this structural motif is recurrent in a multitude of biologically active compounds across various therapeutic areas. The incorporation of an azetidine ring can lead to improvements in potency, selectivity, and pharmacokinetic properties. The specific compound, this compound, combines this privileged core with other key functional groups, suggesting its potential as a valuable building block in drug discovery.
The azetidine moiety offers a rigid and spatially well-defined framework, which can facilitate precise interactions with biological targets. nih.gov Its three-dimensional nature provides an escape from the flatland of many traditional aromatic scaffolds, a strategy that has been linked to improved success rates in clinical trials. Furthermore, the nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or a point for further chemical modification, allowing for the fine-tuning of a molecule's properties. nih.gov
The substituents on the azetidine ring of this compound further enhance its potential as a privileged scaffold. The 3-hydroxy group provides a crucial point for hydrogen bonding interactions, while the 3-fluoro-4-methoxybenzyl group introduces a combination of electronic and steric features that can modulate target binding and metabolic stability. This multifunctional substitution pattern makes this compound a versatile starting point for the development of diverse compound libraries.
Structure-Activity Relationship (SAR) Principles for Azetidinol-Based Scaffolds
The biological activity of a compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is therefore a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For azetidinol-based scaffolds like this compound, several key structural features contribute to their potential biological activity.
Impact of Azetidine Ring Strain on Molecular Recognition
A defining characteristic of the azetidine ring is its inherent ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This unique level of strain has a profound impact on the chemical reactivity and conformational preferences of the ring, which in turn influences its ability to engage in molecular recognition with biological targets. rsc.orgrsc.org
The strained nature of the azetidine ring can pre-organize substituents into specific spatial orientations, reducing the entropic penalty upon binding to a target protein. This can lead to enhanced binding affinity and potency. Furthermore, the ring strain can influence the bond angles and lengths of the substituents, potentially leading to more favorable interactions within a binding pocket. The rigidity of the scaffold also limits the number of accessible conformations, which can improve selectivity for a specific target. nih.gov However, this strain can also introduce potential metabolic liabilities, such as ring-opening reactions. nih.gov
Role of the Hydroxyl Group in Molecular Interactions
The position and orientation of the hydroxyl group are critical for its effectiveness. The rigid azetidine scaffold holds the hydroxyl group in a defined spatial position, which can be advantageous for optimal interaction with a complementary binding site. The introduction of a hydroxyl group can also impact a molecule's physicochemical properties, such as solubility and lipophilicity, which are important for its pharmacokinetic profile. hyphadiscovery.com
Influence of Fluorine and Methoxy (B1213986) Substituents on Electronic and Steric Properties
The methoxy group, in contrast, is an electron-donating group. nih.gov The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group on the aromatic ring creates a specific electronic environment that can be crucial for ligand-target interactions. The methoxy group also adds steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. nih.gov
Exploration of Substituent Effects on Ligand-Target Interactions (Excluding specific therapeutic outcomes)
The systematic variation of substituents on a molecular scaffold is a fundamental strategy in medicinal chemistry to probe and optimize ligand-target interactions. For a scaffold like this compound, the effects of modifying each substituent can be conceptually explored.
| Substituent Position | Original Group | Potential Modifications | Predicted Impact on Ligand-Target Interactions |
| Azetidine Ring | Azetidine | Pyrrolidine (B122466), Piperidine | Alteration of ring strain and conformational flexibility, potentially affecting binding affinity and selectivity. nih.gov |
| 3-Position (Azetidine) | Hydroxyl | Amino, Methoxy, Hydrogen | Modification of hydrogen bonding capacity and polarity, influencing binding interactions and physicochemical properties. nih.gov |
| Benzyl (B1604629) Ring | 3-Fluoro | Chloro, Bromo, Methyl | Alteration of electronic properties (inductive and mesomeric effects) and steric bulk, impacting electrostatic and van der Waals interactions. nsf.gov |
| Benzyl Ring | 4-Methoxy | Ethoxy, Hydroxy, Hydrogen | Modification of hydrogen bonding potential, steric hindrance, and electronic donation, affecting binding affinity and metabolic stability. nih.gov |
These modifications can lead to a deeper understanding of the key interactions driving target recognition and can guide the design of analogs with improved properties.
Bioisosteric Replacements and Analog Design Strategies
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in drug design. This strategy is often employed to improve potency, selectivity, or pharmacokinetic parameters while maintaining the core binding interactions. For this compound, several bioisosteric replacements and analog design strategies can be envisioned.
One common strategy is the replacement of the azetidine ring with other small, saturated heterocycles such as oxetane or cyclobutane. These replacements would alter the ring strain and the nature of the heteroatom, potentially leading to different binding modes and pharmacological profiles. Another approach is the bioisosteric replacement of the hydroxyl group with a primary amine (NH2) or a methoxy group (OCH3). An amine group can also act as a hydrogen bond donor, while a methoxy group is a hydrogen bond acceptor, offering subtle changes in interaction patterns.
Analog design can also focus on modifying the 3-fluoro-4-methoxybenzyl moiety. The fluorine atom could be replaced with other halogens or a methyl group to probe the importance of its electronegativity and size. The methoxy group could be replaced with other alkoxy groups or a hydroxyl group to investigate the impact of steric bulk and hydrogen bonding potential.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
| Azetidine Ring | Oxetane, Cyclobutane | Modulate ring strain, polarity, and hydrogen bonding capacity. |
| Hydroxyl Group | Amine, Methoxy, Fluorine | Alter hydrogen bonding properties and polarity. |
| Fluorine Atom | Chlorine, Methyl, Hydrogen | Modify electronic effects and steric bulk. |
| Methoxy Group | Ethoxy, Hydroxyl, Amine | Vary steric hindrance and hydrogen bonding potential. |
By systematically applying these bioisosteric replacement and analog design strategies, medicinal chemists can explore the chemical space around the this compound scaffold to identify compounds with optimized properties for a given biological target.
Computational Design of Azetidinol-Derived Libraries for Chemical Space Exploration
The exploration of chemical space is a critical aspect of modern drug discovery, aiming to identify novel molecular scaffolds with desired biological activities. Computational methods play a pivotal role in the rational design and enumeration of compound libraries, allowing for the systematic investigation of structure-activity relationships (SAR). Azetidinol (B8437883) scaffolds, such as that found in this compound, offer a three-dimensional framework that can be strategically decorated with various substituents to generate diverse chemical libraries.
The computational design of azetidinol-derived libraries involves several key steps:
Scaffold Selection and Preparation: The core scaffold, in this case, the 3-benzylazetidin-3-ol motif, is selected. The fluorine and methoxy substituents on the benzyl ring, along with the hydroxyl group on the azetidine, are key features for initial exploration.
Virtual Library Enumeration: A virtual library is generated by computationally adding a diverse set of building blocks or R-groups to specific attachment points on the scaffold. For this compound, potential points of diversification include the azetidine nitrogen and derivatization of the hydroxyl group.
Property and Descriptor Calculation: For each enumerated compound, a range of physicochemical and structural properties are calculated. These descriptors are crucial for assessing the "drug-likeness" of the virtual library. Key parameters often include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. nih.gov
Filtering and Sub-library Selection: The enumerated library is then filtered based on predefined criteria to select for compounds with desirable properties. For instance, in the design of libraries for central nervous system (CNS) targets, stringent filters for properties that facilitate blood-brain barrier penetration are applied. nih.gov This might include specific ranges for MW, logP, and TPSA.
Diversity and Novelty Analysis: The selected sub-library is analyzed to ensure broad coverage of chemical space and structural diversity. This is often assessed using metrics like the Tanimoto coefficient to compare the structural similarity of compounds within the library and to existing drugs. nih.gov The goal is to identify novel chemotypes that may interact with biological targets in new ways.
The following table provides an example of calculated physicochemical properties for a small, hypothetical library derived from the this compound scaffold, illustrating the data that would be generated and analyzed during the computational design process.
| Compound ID | R-Group (on Azetidine-N) | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) |
| A-001 | -H | 213.23 | 1.85 | 41.49 |
| A-002 | -CH3 | 227.26 | 2.15 | 41.49 |
| A-003 | -C(=O)CH3 | 255.27 | 1.65 | 58.72 |
| A-004 | -SO2CH3 | 291.32 | 1.40 | 83.98 |
This is a hypothetical table for illustrative purposes.
Design Considerations for Target Selectivity (Excluding specific therapeutic applications)
Achieving target selectivity is a paramount goal in drug design to minimize off-target effects and enhance the therapeutic window of a drug candidate. The structural features of the this compound scaffold offer several avenues for rationally designing selectivity into derived compounds.
Key design considerations include:
Vectorial Protrusion of Substituents: The rigid azetidine ring provides a well-defined three-dimensional arrangement of its substituents. By strategically placing functional groups, it is possible to exploit unique features of a target's binding pocket while avoiding interactions with the binding sites of off-target proteins. The directionality of the benzyl and hydroxyl groups on the 3-position of the azetidine ring is a key determinant in how the molecule presents its pharmacophoric features.
Modulation of Physicochemical Properties: The fluorine and methoxy groups on the benzyl ring play a significant role in modulating the electronic and lipophilic character of the molecule. Fluorine, being highly electronegative, can alter the pKa of nearby functional groups and participate in specific interactions such as hydrogen bonds or halogen bonds with a protein target. The methoxy group can influence solubility and metabolic stability. Fine-tuning these properties can lead to preferential binding to the desired target.
Conformational Restriction: The strained four-membered ring of azetidine limits the number of accessible conformations compared to more flexible acyclic or larger ring systems. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Computational studies can be employed to explore the preferred conformations of substituted azetidinols and how they might fit into the active site of a target protein.
Stereochemistry: The stereochemistry at the C3 position of the azetidine ring, as well as any stereocenters introduced in substituents, can have a profound impact on biological activity and selectivity. The synthesis of stereoisomerically pure compounds allows for the exploration of how different spatial arrangements of functional groups affect target engagement. For example, different stereoisomers of a compound can exhibit significantly different binding affinities for a target. nih.gov
By systematically exploring these design elements through computational modeling and subsequent chemical synthesis, medicinal chemists can optimize the selectivity profile of compounds derived from the this compound scaffold.
Conclusion and Future Research Directions
Summary of Synthetic Advances and Characterization Insights
The synthesis of 3-substituted azetidin-3-ols, such as 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol, has been advanced through several key methodologies. A common and effective approach involves the nucleophilic addition of an organometallic reagent, like a Grignard or organolithium reagent derived from 3-fluoro-4-methoxybenzyl bromide, to a suitable N-protected azetidin-3-one (B1332698). nih.gov The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial for the stability of the azetidinone and for facilitating the reaction. researchgate.net
Alternative synthetic strategies include the rearrangement of 2,3-epoxypropylamines, which can provide a facile route to azetidin-3-ols. researchgate.net Furthermore, intramolecular cyclization of appropriately substituted aminopropanols offers another viable pathway to the core azetidine (B1206935) ring. ub.bw Recent developments in photoredox and copper catalysis have also opened new avenues for the synthesis of highly functionalized azetidines. nih.gov
The characterization of this compound and related compounds relies on a suite of standard spectroscopic techniques. The structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluoro-methoxyphenyl group, a singlet for the methoxy (B1213986) group, characteristic shifts for the benzylic methylene (B1212753) protons, and distinct signals for the non-equivalent methylene protons on the azetidine ring. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling for the carbon attached to fluorine), the methoxy carbon, the benzylic carbon, the quaternary carbon at the 3-position of the azetidine ring, and the two methylene carbons of the azetidine ring. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom on the aromatic ring. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| IR Spec. | Absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-O stretch of the ether, and C-N stretch of the azetidine ring. |
Unresolved Synthetic Challenges and Opportunities
Despite the synthetic advancements, several challenges remain in the synthesis of 3,3-disubstituted azetidines. A primary hurdle is the inherent ring strain of the four-membered ring, which can make the synthesis and handling of these compounds difficult. medwinpublishers.com Achieving high stereoselectivity at the C3 position when introducing the benzyl (B1604629) group remains a significant challenge, particularly for creating chiral centers. acs.org
The synthesis of the precursor, N-protected azetidin-3-one, can also be problematic, often requiring multi-step sequences with variable yields. nih.gov Furthermore, the functional group tolerance of some synthetic methods can be limited, restricting the diversity of substituents that can be introduced. acs.org
Advanced Computational Modeling Applications
Advanced computational modeling has become an invaluable tool in understanding and predicting the reactivity and properties of azetidine derivatives. mit.edu Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of azetidine ring formation, helping to rationalize observed regioselectivity and stereoselectivity. researchgate.net Such studies can elucidate the transition states and intermediates involved in reactions like nucleophilic additions to azetidinones or cycloaddition reactions. researchgate.net
Molecular modeling can also be used to predict the physicochemical properties of novel azetidinol (B8437883) derivatives, such as their solubility, lipophilicity, and conformational preferences. cofc.edu This is particularly important in the context of drug design, where these properties are critical for pharmacokinetic profiles.
Furthermore, pharmacophore modeling and molecular docking studies can be utilized to design new this compound derivatives with enhanced biological activity. medchem.org.ua By modeling the interactions of these compounds with specific biological targets, researchers can rationally design modifications to the scaffold to improve binding affinity and selectivity. nih.govnih.gov
Potential for Derivatization Towards Novel Chemical Entities
The this compound scaffold offers multiple points for derivatization, allowing for the creation of diverse libraries of novel chemical entities.
The secondary amine of the azetidine ring is a key site for modification. It can undergo a variety of reactions, including:
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can modulate the compound's properties.
N-Acylation: Formation of amides can introduce different functional groups and alter the electronic properties of the nitrogen atom.
Reductive Amination: Reaction with aldehydes or ketones can lead to more complex N-substituents.
The tertiary hydroxyl group at the C3 position also provides opportunities for derivatization:
O-Alkylation and O-Arylation: Formation of ethers can impact the compound's hydrogen bonding capacity and lipophilicity.
Esterification: Conversion to esters can serve as a prodrug strategy or introduce new functional moieties.
Displacement: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles to introduce a wide range of substituents at the C3 position. google.com
The aromatic ring of the benzyl group can also be further functionalized, although this is generally a more complex undertaking.
Conceptual Framework for Future Medicinal Chemistry Explorations Utilizing Azetidinol Scaffolds
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to increased potency and selectivity for a biological target. nih.gov The azetidine moiety can also serve as a bioisostere for other common groups in drug molecules, such as phenyl rings or other saturated heterocycles, while offering improved physicochemical properties. researchgate.netnih.gov
Future medicinal chemistry explorations of azetidinol scaffolds, including derivatives of this compound, should focus on several key areas:
Improving Drug-like Properties: The introduction of the azetidine ring has been shown to improve properties such as aqueous solubility and metabolic stability while reducing lipophilicity. nih.gov Systematic studies on how different substituents on the azetidinol scaffold affect these properties will be crucial.
Scaffold Hopping and Bioisosterism: The azetidinol core can be used to replace existing scaffolds in known bioactive molecules to generate novel intellectual property and potentially improved drug candidates. nih.gov
Conformational Restriction: The rigid nature of the azetidine ring can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its interaction with a target protein. mdpi.com
Accessing Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidinol scaffold allows for the exploration of novel chemical space, which is often a key factor in identifying first-in-class therapeutics. nih.gov
By leveraging the unique properties of the azetidinol scaffold, medicinal chemists can continue to develop novel and effective therapeutic agents for a wide range of diseases. researchgate.net
Q & A
Q. Table 1: Comparative Synthesis Conditions for Azetidin-3-ol Derivatives
| Derivative | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 3-(3-Fluorobenzyl)azetidin-3-ol | NaH | DMF | 80 | 68 | 95 | |
| 3-(4-Chlorobenzyl)azetidin-3-ol | K₂CO₃ | THF | 70 | 72 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
